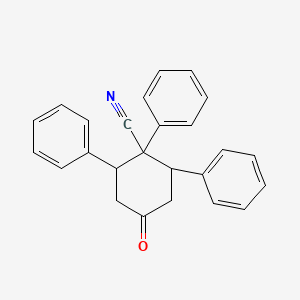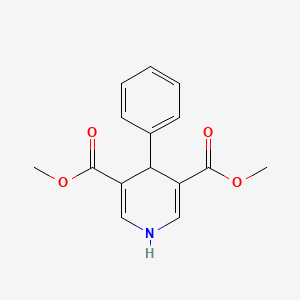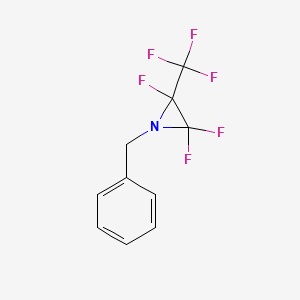
1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine is a fluorinated aziridine compound known for its unique chemical structure and properties. Aziridines are three-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable intermediates in organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine typically involves the nucleophilic ring-opening of epoxides with primary sulfonamides. For instance, 2-benzyloxirane can be reacted with a primary sulfonamide to yield the desired aziridine compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine can be compared with other similar compounds such as:
1-Benzyl-3-trifluoromethyl-2-azetidinone: This compound has a similar trifluoromethyl group but differs in its ring structure, being a four-membered azetidinone instead of a three-membered aziridine.
1-Benzyl-2-trifluoromethylaziridine: This compound is closely related but lacks the additional trifluoromethyl group on the aziridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
5585-30-8 |
|---|---|
Molekularformel |
C10H7F6N |
Molekulargewicht |
255.16 g/mol |
IUPAC-Name |
1-benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine |
InChI |
InChI=1S/C10H7F6N/c11-8(9(12,13)14)10(15,16)17(8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
BECHDMAEJZVKBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(C2(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
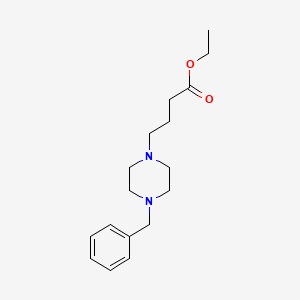
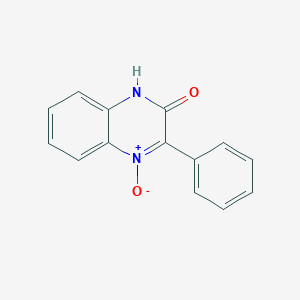
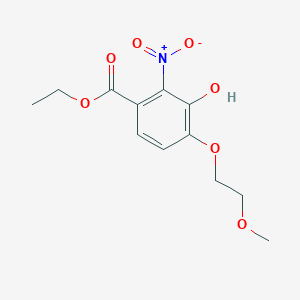
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)
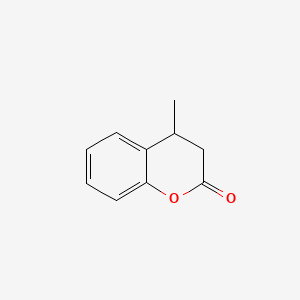
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)
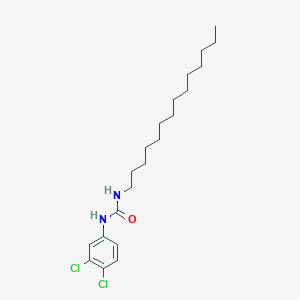
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)

